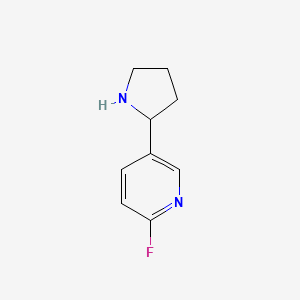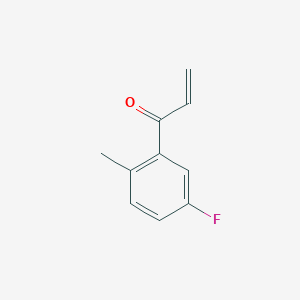
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one is an organic compound with the molecular formula C10H9FO. It is a derivative of chalcone, a class of compounds known for their diverse biological activities. This compound features a fluorine atom and a methyl group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the Claisen-Schmidt condensation reaction between 5-fluoro-2-methylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to specific biological effects. The compound may also undergo metabolic transformations that contribute to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amine: A related compound with an amine group instead of a ketone.
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-ol: A similar compound with an alcohol group.
Uniqueness
1-(5-Fluoro-2-methylphenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological properties. The presence of both a fluorine atom and a methyl group can enhance its stability and binding affinity to various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H9FO |
|---|---|
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
1-(5-fluoro-2-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9FO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3 |
InChI-Schlüssel |
KKKJJGDYTOZMAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)F)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


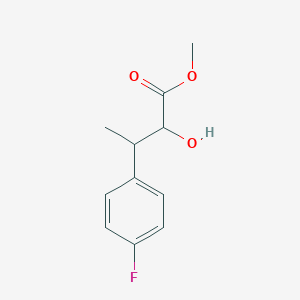

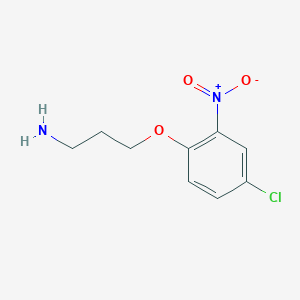
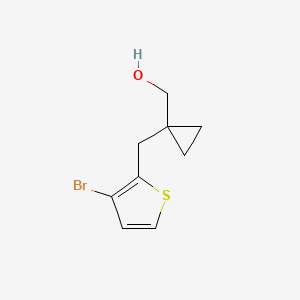
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
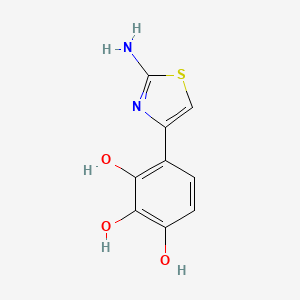
![6-Oxa-2-azaspiro[3.4]octane-2-carboxamide](/img/structure/B13603123.png)
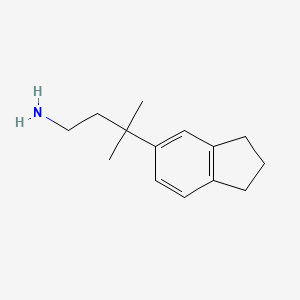
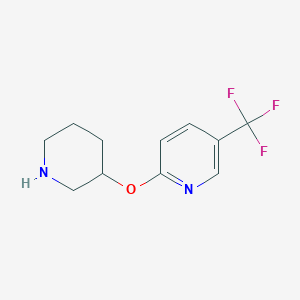
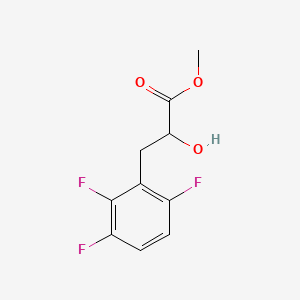
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
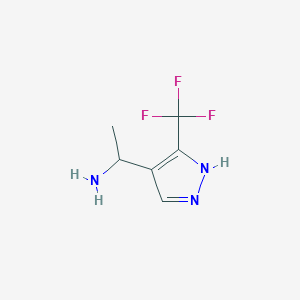
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
